![molecular formula C12H7ClF3N3S2 B2619346 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile CAS No. 338978-36-2](/img/structure/B2619346.png)
3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a pyridine ring, and an isothiazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyridine and isothiazole rings contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}thio)-4-pentyl-4H-1,2,4-triazol-3-ol
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an isothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S2/c1-6-8(3-17)11(19-21-6)20-5-10-9(13)2-7(4-18-10)12(14,15)16/h2,4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTKXCQAPWQGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
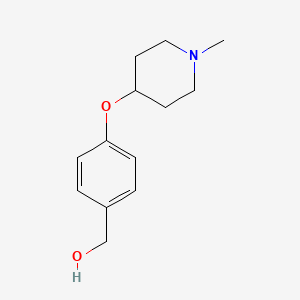
![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)
![tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2619267.png)
![methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2619268.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)
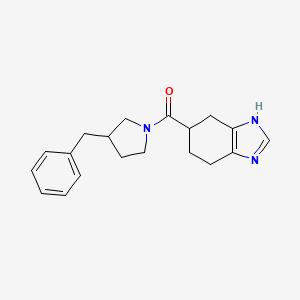
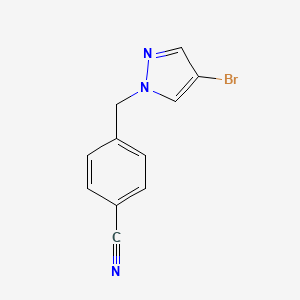
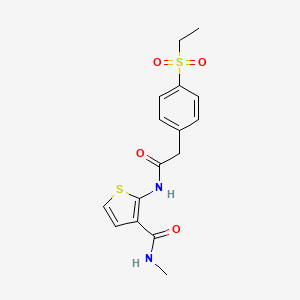

![(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2619282.png)
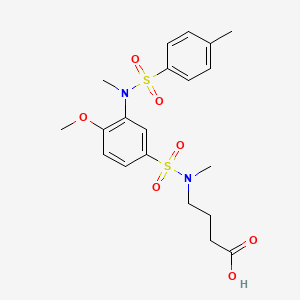
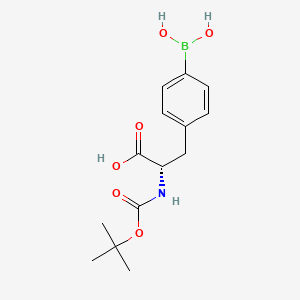
![N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2619286.png)
